molecular formula C6H10O2 B6161655 6-methoxy-3,6-dihydro-2H-pyran CAS No. 6559-34-8

6-methoxy-3,6-dihydro-2H-pyran

Cat. No.: B6161655
CAS No.: 6559-34-8
M. Wt: 114.1
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Description

6-Methoxy-3,6-dihydro-2H-pyran (CAS 60249-17-4) is a heterocyclic compound featuring a partially unsaturated six-membered ring containing one oxygen atom. Its molecular formula is C₆H₈O₃, with a molar mass of 128.13 g/mol and a density of ~1.13 g/cm³. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules or intermediates in drug design .

Properties

CAS No.

6559-34-8

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3,6-dihydro-2H-pyran typically involves the reaction of 3,6-dihydro-2H-pyran with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes methoxylation to yield the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These processes often employ fixed-bed reactors with acid-functionalized catalysts to facilitate the methoxylation reaction. The use of continuous flow technology allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,6-dihydro-2H-pyran undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions, often in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of tetrahydropyran derivatives.

    Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-3,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the synthesis of polymers and materials with specific properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 6-methoxy-3,6-dihydro-2H-pyran involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physical properties, and applications of 6-methoxy-3,6-dihydro-2H-pyran with related dihydropyran derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound Methoxy at C6 C₆H₈O₃ 128.13 Pharmaceutical intermediates, synthetic building block
5,6-Dihydro-4-methoxy-2H-pyran Methoxy at C4 C₆H₁₀O₂ 114.14 Intermediate in organic synthesis
6-Hydroxy-2H-pyran-3(6H)-one Hydroxy at C6, ketone at C3 C₅H₆O₃ 114.10 Organic synthesis (acidic hydrogen donor)
4-Methoxy-2-methyl-2,3-dihydropyran-6-one Methoxy at C4, methyl at C2, ketone at C6 C₇H₁₀O₃ 142.15 Thermal decomposition studies
3,6-Dihydro-2H-pyran (base structure) No substituents C₅H₈O 84.12 Model for computational studies
Key Observations:

Substituent Position and Reactivity: The position of the methoxy group significantly impacts reactivity. The presence of a ketone group (e.g., in 6-hydroxy-2H-pyran-3(6H)-one) introduces acidity (pKa ~4–5), enabling hydrogen bonding or deprotonation reactions absent in methoxy-substituted analogs .

Thermal Stability :

  • Computational studies using the PBE0/6-311+G(d,p) method reveal that 3,6-dihydro-2H-pyran derivatives decompose via a concerted mechanism with a six-membered cyclic transition state. Methyl substituents (e.g., 4-methyl-3,6-dihydro-2H-pyran) enhance thermal stability compared to unsubstituted analogs .

Pharmaceutical Relevance :

  • 3,6-Dihydro-2H-pyran derivatives, such as this compound, serve as morpholine replacements in mTOR inhibitors. These compounds maintain potency and selectivity while improving pharmacokinetic properties .

Physicochemical Properties

  • Boiling Points : this compound has a boiling point of 68–70°C at 11 Torr , lower than bulkier analogs like 6-(4-bromobenzyl)-2-butyl-3,6-dihydro-2H-pyran (Mol. Wt. 309.24), which likely has a higher boiling point due to increased molecular weight .
  • Solubility : Methoxy and hydroxy groups enhance water solubility compared to alkyl-substituted derivatives (e.g., 6-methyl-3,6-dihydro-2H-pyran, CAS 55230-25-6) .

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